1H-pyrazole-5-carbohydrazide

描述

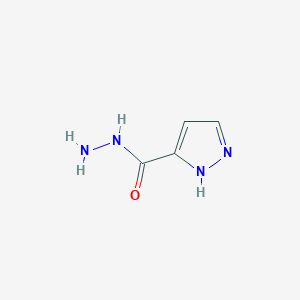

Structure

3D Structure

属性

IUPAC Name |

1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-7-4(9)3-1-2-6-8-3/h1-2H,5H2,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOQOMNXHWAQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428077 | |

| Record name | 1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26275-64-9 | |

| Record name | 1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1h Pyrazole 5 Carbohydrazide Derivatives

Classical Approaches in Pyrazole (B372694) Carbohydrazide (B1668358) Synthesis

The traditional and most fundamental method for synthesizing 1H-pyrazole-5-carbohydrazide involves a two-step process. The synthesis typically begins with the creation of a pyrazole ester, which is then converted to the desired carbohydrazide.

The initial step often involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, ethyl 2,4-dioxo-4-substituted-butanoates are reacted with hydrazine to form the corresponding ethyl 3-substituted-1H-pyrazole-5-carboxylates. researchgate.netresearchgate.net This reaction establishes the core pyrazole ring system with an ester group at the 5-position.

The subsequent and defining step is the hydrazinolysis of the pyrazole ester. The ethyl pyrazole-5-carboxylate is treated with hydrazine hydrate (B1144303), typically under reflux in an alcohol solvent such as ethanol (B145695) or methanol. researchgate.netnih.gov This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH2), yielding the final this compound product. researchgate.netnih.gov The resulting solid product can then be purified by recrystallization. This classical approach is widely utilized due to its reliability and the accessibility of the starting materials.

Table 1: Classical Synthesis of Pyrazole Carbohydrazides

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 3-substituted-1H-pyrazole-5-carboxylate | Hydrazine hydrate | 3-substituted-1H-pyrazole-5-carbohydrazide | researchgate.netresearchgate.net |

| 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | Hydrazine hydrate | 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide |

Condensation Reactions for Hydrazone Formation

The carbohydrazide functional group is a key building block for further molecular elaboration, most commonly through condensation reactions with aldehydes and ketones to form hydrazones (also known as Schiff bases). This reaction significantly expands the chemical diversity of the pyrazole scaffold, allowing for the introduction of a wide variety of substituents. The general reaction involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net

Reaction with Benzaldehyde Derivatives

A common synthetic route involves the condensation of 1H-pyrazole-5-carbohydrazides with various substituted benzaldehydes. nih.gov The reaction is typically carried out by refluxing the two components in a solvent like ethanol, sometimes with an acid catalyst like acetic acid. researchgate.net This approach has been used to synthesize extensive libraries of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones, which feature different substitution patterns on the benzaldehyde-derived moiety. nih.govresearchgate.net These substitutions can modulate the electronic and steric properties of the final molecule.

Table 2: Examples of Benzaldehyde Derivatives in Hydrazone Synthesis

| Pyrazole Carbohydrazide Reactant | Benzaldehyde Derivative | Resulting Hydrazone Product | Reference |

|---|---|---|---|

| 5-phenyl-1H-pyrazole-3-carbohydrazide | 4-(dimethylamino)benzaldehyde | N'-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazol-3-carbohydrazide | researchgate.net |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Substituted benzaldehydes | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone | nih.govresearchgate.net |

Reaction with Functionalized Aromatic Aldehydes

Expanding beyond simple benzaldehydes, 1H-pyrazole-5-carbohydrazides can be reacted with a broad range of functionalized aromatic aldehydes to introduce diverse chemical motifs. researchgate.net These aldehydes may contain additional rings (e.g., furan, pyridine) or complex functional groups. For example, a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazones were synthesized by reacting the parent carbohydrazide with functionalized aromatic aldehydes and ketones. nih.gov One notable example from this series is the product formed with 1-(5-chloro-2-hydroxyphenyl)ethanone, demonstrating that functionalized ketones can also be used in these condensation reactions. nih.gov The condensation is generally performed under reflux in ethanol to yield the corresponding N'-[(aryl)methylene]-5-substituted-1H-pyrazole-carbohydrazides. researchgate.net

One-Pot Multicomponent Processes

To improve efficiency and sustainability, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of pyrazole derivatives. These processes combine multiple reaction steps in a single vessel without isolating intermediates, saving time, solvents, and resources. organic-chemistry.org

Several strategies exist for the one-pot synthesis of functionalized pyrazoles:

Aldehyde-Hydrazine-Alkyne Condensation: A general and efficient three-component method involves the condensation of a substituted aromatic aldehyde with tosylhydrazine, followed by a cycloaddition reaction with a terminal alkyne. This approach tolerates a wide range of functional groups. organic-chemistry.org

Ketone-Aldehyde-Hydrazine Condensation: Pyrazoline intermediates can be readily formed through the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions. The pyrazolines are then oxidized in situ using agents like bromine or by heating in DMSO under an oxygen atmosphere to yield the final pyrazole products. organic-chemistry.org

Cyclocondensation of Carbonyls and Hydrazines: The cyclocondensation reaction of arylhydrazines with carbonyl derivatives generated in situ from a ketone and diethyl oxalate (B1200264) is another effective one-pot method for producing 1,3,4,5-substituted pyrazoles. nih.gov

Three-Component Reaction with 5-Aminopyrazoles: 5-aminopyrazoles can serve as building blocks in MCRs. For instance, the reaction of a 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium (B1175870) acetate (B1210297) yields complex fused heterocyclic systems. beilstein-journals.org

These one-pot strategies offer a powerful and straightforward route to complex pyrazole structures from simple and readily available starting materials. nih.gov

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced efficiency. carta-evidence.orgresearchgate.net This technology has been successfully applied to the synthesis of this compound derivatives.

In a notable application, novel series of 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties were synthesized in good yields. carta-evidence.orgfigshare.comtandfonline.com The process involves the reaction of furan-2-carbohydrazide (B108491) compounds with starting materials like 2-cyano-3-ethoxyacrylonitrile or ethyl-2-cyano-3-ethoxyacrylate under microwave irradiation. carta-evidence.orgtandfonline.com Researchers have optimized the reaction conditions, for example, by carrying out the reaction at a power of 250 W and a temperature of 140°C, to achieve the highest possible yields. tandfonline.com The use of microwave assistance not only accelerates the synthesis but also promotes the formation of highly functionalized pyrazoles that are valuable for further chemical exploration. carta-evidence.org

Table 3: Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Furan-2-carbohydrazide | 2-Cyano-3-ethoxyacrylonitrile | Microwave Irradiation (250W, 140°C) | 5-amino-1-(furan-2-carbonyl)-1H-pyrazole-4-carbonitrile | carta-evidence.orgtandfonline.com |

PEG-Mediated Synthesis

In line with the principles of "Green Chemistry," polyethylene (B3416737) glycol (PEG), particularly PEG-400, has been employed as an alternative and environmentally benign reaction medium for the synthesis of pyrazole derivatives. healthcare-bulletin.co.uk PEG is non-toxic, biodegradable, inexpensive, and recyclable, making it an attractive solvent for various organic transformations.

This methodology has been successfully used in the Claisen-Schmidt condensation reaction between pyrazole aldehydes and substituted acetophenones to produce pyrazole-based chalcones in good to excellent yields. healthcare-bulletin.co.uk PEG-400 serves as an efficient medium for the reaction, which is typically conducted in the presence of aqueous sodium hydroxide. healthcare-bulletin.co.uk Furthermore, PEG-400 has been utilized as a solvent for the reaction between 3,5-diamino-4-diazopyrazole derivatives and substituted pyrazol-5(4H)-ones, leading to the formation of fused dihydropyrazolo[1,5-a]pyrimidine systems. beilstein-journals.org The use of PEG as a reaction medium represents a versatile and sustainable approach to synthesizing complex pyrazole-containing molecules. healthcare-bulletin.co.uk

Synthesis of Fused Heterocyclic Systems

The this compound core is a valuable building block for the synthesis of fused heterocyclic systems through various cyclization reactions. The hydrazide moiety provides reactive sites that can engage with a range of electrophiles to construct new rings fused to the pyrazole core.

Formation of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocycles. The most common route to this scaffold involves the reaction of 3-aminopyrazole (B16455) derivatives with 1,3-biselectrophilic compounds like β-dicarbonyls, β-enaminones, or β-ketonitriles. nih.govnih.gov While direct cyclization from this compound is less common, its derivatives, such as hydrazones, can undergo cyclization under certain conditions to form the pyrazolo[1,5-a]pyrimidine (B1248293) system.

A prevalent strategy involves the condensation of a 3-aminopyrazole with a suitable diketone or its equivalent. For instance, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of a base to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov Subsequent reactions can then be used to functionalize this core structure. nih.gov Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) also provide a direct, one-pot synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-Aminopyrazole | Isoflavone | 5,6-Diarylpyrazolo[1,5-a]pyrimidine or 6,7-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Amino-1H-pyrazoles | Aldehydes and Malononitrile | Functionalized Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 4-(2-phenylhydrazono)-4H-pyrazol-3-amine | Cyclohexanone and Aromatic Aldehydes | 3,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline | ajol.info |

Formation of Triazine Derivatives

The carbohydrazide functional group is a key precursor for the synthesis of fused and substituted triazine rings. Both 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) derivatives can be accessed from pyrazole carbohydrazide intermediates.

For the synthesis of 1,2,4-triazine systems, pyrazole carbohydrazides can be reacted with 1,2-dicarbonyl compounds. For example, acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with pyrazole-containing spiro compounds yields complex N-(1,2,4-triazin-3-yl)-carbohydrazides. nih.gov Another approach involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides, which subsequently cyclize to form pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgtriazin-4-ones. beilstein-journals.org

The synthesis of 1,3,5-triazine derivatives can be achieved by reacting pyrazole-containing intermediates with compounds like dicyandiamide. For example, 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazide has been synthesized in a two-step process starting from aryl biguanide (B1667054) hydrochloride salts. ajgreenchem.com These salts are first treated with dimethyl oxalate to form a methyl carboxylate intermediate, which then reacts with hydrazine hydrate to yield the final carbohydrazide. ajgreenchem.com

| Precursor | Reagent | Product Type | Reference |

| 3-Amino-1H-pyrazole-4-carboxamide | Nitrous Acid | Pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgtriazin-4-one | beilstein-journals.org |

| Methyl 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylate | Hydrazine Hydrate | 4-Amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazide | ajgreenchem.com |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | 4-Aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-one | N-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-pyrazoline-5-carbohydrazide | nih.gov |

Cyclization with Thioglycolic Acid or Malononitrile

The versatile carbohydrazide group can be derivatized into Schiff bases, which are then susceptible to cyclization with various reagents to form five-membered heterocyclic rings.

Reaction with thioglycolic acid (mercaptoacetic acid) is a common method to synthesize thiazolidinone rings. For instance, Schiff bases derived from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide and substituted quinoline-3-carbaldehydes react with thioglycolic acid in the presence of anhydrous zinc chloride to produce 5-(benzofuran-2-yl)-N'-(2-(substituted quinolin-3-yl)-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamides in excellent yields. asianpubs.org

Similarly, malononitrile is a key reagent for constructing fused pyridine (B92270) or pyran rings. The reaction of a 3-formylchromone-derived thiocarbohydrazone with malononitrile in the presence of piperidine (B6355638) afforded a pyrazole derivative, demonstrating the utility of active methylene compounds in creating complex heterocyclic systems from carbohydrazide precursors. nih.gov

| Starting Material | Reagent | Product | Reference |

| Pyrazole-3-carbohydrazide Schiff base | Thioglycolic Acid | Pyrazole-3-carboxamide bearing a 4-oxothiazolidin-3-yl moiety | asianpubs.org |

| 3-Formylchromone derived monothiocarbohydrazone | Malononitrile | Pyrazole derivative | nih.gov |

Synthesis of N-Glycoside Derivatives

N-Glycosides of pyrazole carbohydrazides represent an important class of derivatives. A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-β-glycoside derivatives have been synthesized through the direct reaction of the substituted this compound with a D-sugar. nih.gov This condensation reaction provides a straightforward route to these glycosylated compounds. nih.govmdpi.com Another related strategy involves the synthesis of 3-(3-aryl-1H-pyrazol-5-yl)-7-β-D-glucopyranosyloxychromones, where a pyrazole moiety is linked to a glucoside via a chromone (B188151) spacer. nih.gov This was achieved by reacting a pyrazolyl-substituted chromone with an acetylated glucosyl bromide followed by deacetylation. nih.gov

Regioselectivity in Pyrazole Synthesis

The synthesis of this compound inherently depends on the regioselective formation of the pyrazole ring itself. The most common synthetic route to polysubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.govpharmajournal.net A significant challenge in this synthesis is the potential formation of two different regioisomers, for example, the 1,3- and 1,5-disubstituted products. nih.gov

The regiochemical outcome of the reaction can be influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov For instance, the reaction of (ethoxymethylene)malononitrile with various aryl hydrazines has been shown to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as the exclusive product, with no observation of the 3-amino regioisomer. scirp.orgscirp.org The choice of solvent can also play a crucial role; fluorinated alcohols like trifluoroethanol (TFE) have been noted to influence the regioselectivity of the reaction. scirp.org Achieving high regioselectivity is critical for synthesizing the correct pyrazole precursor needed for conversion into this compound.

Advanced Synthetic Transformations

Modern synthetic organic chemistry offers advanced methodologies for the construction of complex molecules, and the synthesis of pyrazole derivatives has benefited from these developments.

Multi-Component Reactions (MCRs): These reactions are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. MCRs have been employed to synthesize complex fused pyrazole systems. For example, pyrazolo[1,5-a]quinazoline derivatives have been prepared via MCRs involving 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives, aromatic aldehydes, and a cyclic ketone. ajol.info

Catalysis: The use of catalysts can improve yields, selectivity, and reaction conditions. Yttrium salts have been used as catalysts for the cyclotrimerization of aromatic nitriles to prepare tris-pyrazolyl-1,3,5-triazines under solvent-free conditions. chim.it Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed in the functionalization of pre-formed pyrazolo[1,5-a]pyrimidine cores, allowing for the introduction of diverse substituents. nih.govrsc.org

Microwave-Assisted Synthesis: Microwave irradiation is used to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. This technique has been successfully applied to the synthesis of 1,3,5-triazine-based chalcones, which are precursors to pyrazoline derivatives, and for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 1h Pyrazole 5 Carbohydrazide Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the key functional groups present in 1H-pyrazole-5-carbohydrazide derivatives.

FT-IR Analysis of Characteristic Functional Groups (C=O, N-H)

The FT-IR spectra of pyrazole (B372694) carbohydrazides are distinguished by characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the hydrazide moiety. The N-H stretching vibrations of the primary amine (-NH2) and secondary amide (-NH-) groups typically appear as multiple bands in the high-frequency region of 3100–3400 cm⁻¹. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is a strong and prominent peak usually observed in the 1640–1680 cm⁻¹ range. The presence of these distinct bands provides initial evidence for the successful formation of the carbohydrazide (B1668358) structure. uobaghdad.edu.iqresearchgate.net For instance, in some synthesized pyrazole derivatives, a broad absorption peak around 3417 cm⁻¹ corresponds to the stretching vibrations of the N-H group. nih.gov In other related structures, the C=O stretching vibrations appear at approximately 1656 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3100 - 3400 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| C=N (Pyrazole Ring) | Stretching | 1550 - 1600 |

| N-N (Pyrazole Ring) | Stretching | 900 - 1000 |

Influence of Substituents on Vibrational Frequencies

The precise frequencies of the C=O and N-H vibrations are sensitive to the electronic and steric effects of substituents on the pyrazole ring. Electron-withdrawing groups attached to the pyrazole nucleus can lead to a shift in the carbonyl absorption to a higher wavenumber (frequency) due to the inductive effect, which increases the C=O bond order. Conversely, electron-donating groups may cause a shift to a lower wavenumber. Theoretical and experimental studies on substituted pyrazoles have confirmed that changes in the molecular structure, such as the addition of phenyl or p-toluene sulfonyl groups, alter bond lengths and angles, which in turn affects the vibrational frequencies. rdd.edu.iq These shifts, though often small, can provide valuable insights into the electronic distribution within the molecule. rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR provide data on the chemical environment, connectivity, and number of each type of proton and carbon atom.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the pyrazole ring and the hydrazide group. The pyrazole ring protons, H-3 and H-4, typically appear as doublets in the aromatic region of the spectrum, generally between δ 6.0 and 8.0 ppm. nanobioletters.com The exact chemical shift depends on the tautomeric form and the substituents present. rsc.org The protons of the hydrazide moiety (NH and NH₂) are exchangeable with deuterium (B1214612) and appear as broad singlets. The NH proton of the pyrazole ring is also observable and can be found at a downfield chemical shift, sometimes above δ 10.0 ppm. rsc.org For example, in a related ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the N-H proton appears as a broad singlet at δ 13.05 ppm. rsc.org

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Multiplicity | Typical Chemical Shift (ppm) |

| Pyrazole N-H | broad singlet | > 10.0 |

| Amide N-H | broad singlet | 8.0 - 9.5 |

| Pyrazole C4-H | doublet | 6.0 - 7.0 |

| Pyrazole C3-H | doublet | 7.5 - 8.5 |

| Amine NH₂ | broad singlet | 4.0 - 5.5 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carbohydrazide group is particularly characteristic, appearing significantly downfield in the range of δ 160–170 ppm. The pyrazole ring carbons (C-3, C-4, and C-5) resonate in the aromatic region, typically between δ 100 and 150 ppm. rsc.orgresearchgate.net For instance, in ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the pyrazole carbons C-4 and C-5 (or C-3) appear at δ 104.7 ppm and around δ 141-146 ppm, respectively, while the carbonyl carbon is at δ 161.2 ppm. rsc.org Analysis of substituted pyrazoles shows that the chemical shifts of the ring carbons are influenced by the nature of the substituents attached. rsc.org

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Typical Chemical Shift (ppm) |

| C=O (Carbonyl) | 160 - 170 |

| C-5 (Pyrazole) | 135 - 145 |

| C-3 (Pyrazole) | 140 - 150 |

| C-4 (Pyrazole) | 100 - 110 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound derivatives. In electron ionization (EI) or electrospray ionization (ESI) mass spectra, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is a key identifier. uobaghdad.edu.iqnih.gov For the parent compound, this compound (C₄H₆N₄O), the expected monoisotopic mass is approximately 126.054 g/mol . For substituted derivatives like 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, the molecular weight is 154.17 g/mol , and its exact mass is 154.08546096 Da. nih.govsigmaaldrich.com The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing characteristic losses of ammonia (B1221849) (NH₃), water (H₂O), or the entire hydrazide group, which helps to confirm the proposed structure.

Table 4: Mass Spectrometry Data for Selected Pyrazole Carbohydrazide Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Key Ion Peak (m/z) |

| This compound | C₄H₆N₄O | 126.12 | 127.06 ([M+H]⁺) |

| 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | C₆H₁₀N₄O | 154.17 | 154.09 (M⁺) |

Computational Chemistry and Theoretical Investigations of 1h Pyrazole 5 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules like 1H-pyrazole-5-carbohydrazide. By calculating the electron density, DFT allows for precise predictions of various molecular parameters.

Geometry Optimization

The theoretical geometry of this compound has been optimized using DFT methods, commonly with the B3LYP functional and a 6-311++G(d,p) basis set. This process identifies the most stable three-dimensional atomic arrangement, which corresponds to the minimum energy state. The optimized structure indicates that the pyrazole (B372694) ring is nearly planar. The calculated bond lengths and angles often align well with experimental data from X-ray crystallography, thereby validating the computational model. For example, one study reported the calculated bond lengths for C3-C4, N1-N2, and C5-N7 as approximately 1.38 Å, 1.35 Å, and 1.35 Å, respectively. The bond angles for N2-N1-C5 and C4-C5-N1 were determined to be around 106.5° and 110.8°, respectively.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C3-C4 | 1.38 | |

| N1-N2 | 1.35 | |

| C5-N7 | 1.35 | |

| N2-N1-C5 | 106.5 |

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as a key indicator of molecular stability. For this compound, the HOMO is primarily located on the carbohydrazide (B1668358) portion of the molecule, whereas the LUMO is spread across the pyrazole ring. A larger HOMO-LUMO gap suggests high stability and reduced reactivity. The calculated energy gap for this compound is reported to be approximately 5.38 eV, indicating that it is a relatively stable compound.

Electronic Properties and Reactivity Prediction

DFT calculations also offer insights into various electronic properties and reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help to predict the behavior of this compound in chemical reactions. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In the case of this compound, MEP analysis shows that the negative potential is concentrated around the oxygen and nitrogen atoms of the carbohydrazide group, suggesting these as likely sites for electrophilic attack.

First-Order Static Hyperpolarizability (β)

The nonlinear optical (NLO) properties of this compound have been explored by calculating its first-order static hyperpolarizability (β). Molecules with high β values are of significant interest for their potential use in optoelectronic devices. The calculated β value for this compound indicates that it possesses notable NLO properties, positioning it as a candidate for further research in materials science. The charge transfer characteristics, which can be inferred from the HOMO and LUMO distributions, are crucial in determining the NLO response.

Thermodynamic Properties

The thermodynamic properties of this compound, including heat capacity, entropy, and enthalpy, have been calculated at various temperatures using DFT. These calculations are derived from the vibrational frequencies obtained from the molecule's optimized geometry. The results show that these thermodynamic properties increase with temperature, which is an expected trend as molecular vibrational intensities rise with higher temperatures. This information is valuable for understanding the compound's behavior under different thermal conditions.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

|---|---|

| Heat Capacity (Cv) | 33.15 cal/mol·K |

| Enthalpy (H) | 4868.59 kcal/mol |

Molecular Docking Studies

Molecular docking is a computational method used to predict the binding orientation of a molecule to a target, such as a protein, to form a stable complex. For this compound, docking studies have been crucial in evaluating its potential as a bioactive compound. These studies involve placing the molecule into the active site of a specific protein or enzyme to predict its binding affinity and interaction patterns.

For example, this compound has been docked against various biological targets to assess its potential antimicrobial and anticancer activities. The outcomes of these studies are often expressed as a docking score, which estimates the binding free energy. A lower docking score typically signifies a more favorable binding interaction. The interactions identified in docking simulations, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, provide a basis for the molecule's potential biological activity and can inform the design of more effective derivatives.

Enzyme Active Site Interactions

Derivatives of this compound have been the subject of numerous studies to understand their interactions with the active sites of various enzymes, highlighting their potential as inhibitors in different therapeutic areas.

DNA Gyrase: N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been identified as potent inhibitors of DNA gyrase, a crucial bacterial enzyme. nih.gov Docking simulations have shown that these compounds can fit within the enzyme's active site. nih.gov For instance, compound 3k, a notable derivative, is thought to interact with key amino acid residues, leading to the inhibition of the enzyme's activity. nih.gov Another study on ferrocenyl-substituted pyrazoles also indicated interactions with the active site of DNA gyrase.

ERAP1: The (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide scaffold has emerged as a promising starting point for the design of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors. acs.org Virtual screening has identified that these pyrazole-5-carbohydrazides can act as low micromolar inhibitors of ERAP1. unisi.it The pyrazole carbohydrazide portion of these molecules is predicted to form important interactions within the enzyme's active site. acs.org

α-Glucosidase and α-Amylase: Various pyrazole carbohydrazide derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Studies on compounds like (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide show that they can act as inhibitors for both enzymes. researchgate.net The hydrazide moiety, in particular, is believed to interact with the active site of α-glucosidase, contributing to the inhibitory effect. researchgate.net Molecular docking studies have been instrumental in visualizing how these compounds bind to the active sites, suggesting that they are potent inhibitors.

Binding Modes and Energies

Molecular docking studies have provided detailed insights into the specific binding modes and the associated binding energies of this compound derivatives with their target enzymes.

DNA Gyrase: For N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, docking studies have revealed specific interactions within the DNA gyrase active site. Compound 3k, for example, is stabilized by hydrogen bonds and π-cation interactions with amino acid residues such as ARG 144, GLY 85, and ARG 84. In another study, a ferrocenyl-substituted pyrazole derivative exhibited a binding energy of -9.6 kcal/mol with the DNA gyrase active site.

ERAP1: The (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide scaffold is predicted to bind to ERAP1 with the pyrazole carbohydrazide moiety interacting with Tyr438 and the backbone of Ala318. The indole (B1671886) ring can further stabilize this binding through interactions with Phe433.

α-Glucosidase and α-Amylase: For (E)-5-methyl-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide, molecular docking against α-glucosidase resulted in a final intermolecular energy of -5.50 kcal/mol. researchgate.net In the case of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, in silico studies indicated it is a better inhibitor for α-amylase than α-glucosidase. researchgate.net

Table 1: Binding Energies of this compound Derivatives

| Derivative | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Ferrocenyl-substituted pyrazole | DNA Gyrase | -9.6 |

| (E)-5-methyl-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide | α-Glucosidase | -5.50 researchgate.net |

| Diphenylquinoxaline-6-carbohydrazide hybrid | α-Glucosidase | -5.802 |

Prediction of Inhibition Constants (Ki, IC50)

Experimental and computational studies have determined the inhibition constants (Ki and IC50 values) for various this compound derivatives, quantifying their potency as enzyme inhibitors.

DNA Gyrase: Compound 3k, an N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog, strongly inhibits Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov

ERAP1: A pyrazole-5-carbohydrazide derivative was identified as a low micromolar inhibitor of ERAP1 with an IC50 of 43 μM. acs.orgunisi.it Further optimization led to analogs with improved potency, exhibiting IC50 values of 27 μM and 18 μM. acs.orgunisi.it

α-Glucosidase and α-Amylase: (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide displayed moderate inhibitory activity with IC50 values of 310.57 ± 2.67 μM against α-glucosidase and 182.19 ± 3.20 μM against α-amylase. researchgate.net The estimated inhibition constant (Ki) for this compound against the α-amylase enzyme was 33.60 µM. researchgate.net Another derivative, (E)-5-methyl-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide, showed an IC50 value of 714.25 ± 8.33 µM against α-glucosidase, with a predicted Ki of 173.57 µM. researchgate.net

Table 2: Inhibition Constants of this compound Derivatives

| Derivative | Target Enzyme | IC50 | Ki |

|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | S. aureus DNA Gyrase | 0.15 µg/mL nih.gov | - |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | B. subtilis DNA Gyrase | 0.25 µg/mL nih.gov | - |

| Pyrazole-5-carbohydrazide derivative | ERAP1 | 43 µM acs.orgunisi.it | - |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | 310.57 ± 2.67 µM researchgate.net | - |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Amylase | 182.19 ± 3.20 µM researchgate.net | 33.60 µM researchgate.net |

| (E)-5-methyl-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide | α-Glucosidase | 714.25 ± 8.33 µM researchgate.net | 173.57 µM researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. Several QSAR studies have been conducted on pyrazole derivatives to understand the structural requirements for their therapeutic effects. nih.govresearchgate.net

For instance, a QSAR study on a series of 2-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-acrylic acid benzylidene-carbohydrazide derivatives was performed to elucidate the relationship between their structure and activity. nih.gov Another study focused on developing 2D-QSAR models to predict the anti-cancer activity of in-house synthesized pyrazole derivatives against various cancer cell lines. nih.gov These models help in identifying key molecular descriptors that influence the biological activity, thereby guiding the design of more potent compounds.

Correlation with Lipophilicity (LogP values)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The lipophilicity of this compound derivatives has been shown to correlate with their biological activity.

For example, a study on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells found that compounds with LogP values in the range of 3.12-4.94 exhibited more significant inhibitory effects. nih.gov This suggests that an optimal level of lipophilicity is necessary for these compounds to effectively reach their target and exert their cytotoxic effects. In another instance, (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, a scaffold for ERAP1 inhibitors, was noted for its high lipophilicity with an xlogP greater than 5. The lipophilicity of pyrazole derivatives can be modulated by introducing different substituents, which in turn affects their interaction with biological targets. scielo.br

Table 3: Lipophilicity of this compound Derivatives

| Derivative Series | Optimal LogP Range for Activity |

|---|---|

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | 3.12-4.94 nih.gov |

Molecular Dynamics Simulations (Implicit)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of ligand-receptor complexes and can help in understanding the stability of binding and conformational changes.

A study involving N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide utilized molecular dynamics simulations to investigate its vibrational spectroscopic properties. researchgate.net While explicit solvent models are common, implicit solvent models can also be used in MD simulations to reduce computational cost while still providing meaningful data on the dynamics of a system. tandfonline.com For pyrazole derivatives, MD simulations can complement molecular docking studies by providing a more dynamic picture of the interactions with their biological targets, helping to refine the understanding of their mechanism of action. nih.govmdpi.com

Biological Activities and Pharmacological Potential of 1h Pyrazole 5 Carbohydrazide Derivatives

Anticancer Activity

Derivatives of 1H-pyrazole-5-carbohydrazide have been the subject of extensive research for their potential as anticancer agents. nih.gov These compounds have shown promise in targeting various hallmarks of cancer, including uncontrolled cell proliferation and resistance to cell death.

A significant body of research has demonstrated the potent inhibitory effects of this compound derivatives on the growth of various human cancer cell lines.

Specifically, a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and found to inhibit the growth of A549 lung cancer cells . nih.gov Among these, compound (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide demonstrated the most potent growth inhibitory effect. nih.gov Similarly, other studies have reported the synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives that inhibit the growth of A549 cells. nih.gov Salicylaldehyde-pyrazole-carbohydrazide derivatives have also been investigated for their ability to inhibit the proliferation of A549 cells. nih.gov Further research has identified pyrazole-5-carbohydrazide N-glycoside derivatives with inhibitory effects on A549 cell growth. nih.gov

The anticancer activity of these derivatives extends to other cancer cell types as well. Novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have exhibited potent antiproliferative activity against HepG-2 (human liver cancer), BGC823 (human gastric cancer), and BT474 (human breast cancer) cell lines, with some compounds showing greater potency than the standard chemotherapy drug 5-fluorouracil (B62378). nih.govresearchgate.net

Interactive Table of this compound Derivatives and their Activity against Cancer Cell Lines:

| Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazones | A549 | Potent growth inhibition, with one compound showing the highest effect. | nih.gov |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2, BGC823, BT474 | More potent antiproliferative activity than 5-fluorouracil in some cases. | nih.govresearchgate.net |

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 | Potent growth inhibitors. | nih.gov |

| Pyrazole-5-carbohydrazide N-glycoside derivatives | A549 | Inhibitory effects on cell growth. | nih.gov |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

For instance, the highly potent (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide was found to induce apoptosis in A549 lung cancer cells. nih.gov This finding is supported by other studies on salicylaldehyde-pyrazole-carbohydrazide derivatives, which have also been shown to be potent inducers of apoptosis in A549 cells. nih.gov Furthermore, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were reported to inhibit A549 cell growth by inducing apoptosis. nih.gov Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has shown they can activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, leading to apoptosis. nih.govresearchgate.net

Disruption of the normal cell cycle is another important strategy in cancer therapy. Certain this compound derivatives have been shown to cause cell cycle arrest in cancer cells, thereby preventing their proliferation.

Specifically, flow cytometry analysis of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives revealed that they can arrest the cell cycle at the S phase in cancer cells. nih.govresearchgate.netsigmaaldrich.com This indicates that these compounds interfere with DNA synthesis, a critical step for cell division.

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Some this compound derivatives have been found to induce autophagy in cancer cells.

A study on a series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives demonstrated that these compounds had inhibitory effects on the growth of A549 lung cancer cells. nih.gov Notably, one of the most potent compounds in this series was found to induce autophagy in these cells. nih.gov Another study also reported the discovery of 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as inducers of autophagy in A549 and H460 lung cancer cells. mdpi.com

Protein farnesyltransferase is an enzyme involved in post-translational modification of proteins, including Ras, which plays a crucial role in cancer cell signaling. Inhibition of this enzyme is a target for anticancer drug development. Research has been conducted on new phenothiazine (B1677639) derivatives bearing a pyrazole (B372694) unit as inhibitors of protein farnesyltransferase. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. The pyrazole scaffold is a component of molecules designed as CDK inhibitors. rsc.org For example, pyrimidine-based pyrazole hybrid molecules have been designed and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov While not all are strictly this compound derivatives, this line of research highlights the potential of the pyrazole core in targeting CDKs.

Structure-Activity Relationships (SAR) for Anticancer Effects

The anticancer potential of this compound derivatives is intricately linked to their molecular structure. Modifications at various positions on the pyrazole and carbohydrazide (B1668358) moieties have profound effects on their cytotoxic activity.

Influence of Aryl Substituents

The nature and position of aryl substituents on the pyrazole ring are critical determinants of anticancer efficacy. Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown that these compounds can inhibit the growth of cancer cells, such as the A549 lung cancer cell line, and induce apoptosis. nih.govglobalresearchonline.net The lipophilicity of the molecule, influenced by these aryl groups, plays a significant role, with optimal activity observed within a specific logP value range of 3.12-4.94. nih.govnih.gov For instance, the presence of a naphthalen-1-yl group has been noted in derivatives with significant biological activities.

Role of Halogenation (e.g., Chlorophenyl, Bromophenyl)

The introduction of halogen atoms, such as chlorine and bromine, onto the aryl substituents can significantly enhance the anticancer properties of this compound derivatives. For example, derivatives bearing a 4-chlorophenyl group have demonstrated notable inhibitory effects on cancer cell growth. mdpi.com Specifically, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide showed potent growth inhibitory effects and induced apoptosis in A549 lung cancer cells. nih.gov Similarly, compounds with a 3-(4-bromophenyl) substituent have been investigated for their potential anticancer activities. evitachem.com The presence of these electron-withdrawing halogen groups appears to be beneficial for cytotoxicity. ijpsjournal.com

Impact of N-Substitution (e.g., Arylmethyl, tert-butylbenzyl)

Substitution at the N1-position of the pyrazole ring with groups like arylmethyl and tert-butylbenzyl has been a successful strategy for developing potent anticancer agents. A series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and found to inhibit the growth of A549 lung cancer cells. nih.govtiu.edu.iq Furthermore, the synthesis of 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives led to the discovery of compounds with high growth inhibitory effects on A549 cells. nih.govresearchgate.net One such derivative, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, exhibited an IC50 value of 0.28 µM and induced apoptosis in these cells. mdpi.commeddocsonline.org

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacterial species.

Antibacterial Activity

These derivatives have been extensively evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis)

Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been identified as potent inhibitors of DNA gyrase in Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net One particular compound from this series, 3k, demonstrated strong inhibitory activity with IC50 values of 0.15 µg/mL and 0.25 µg/mL against S. aureus and B. subtilis DNA gyrase, respectively. nih.govresearchgate.net

Furthermore, some derivatives have shown excellent activity against Staphylococcus aureus and Staphylococcus epidermidis. In one study, N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives were tested against a panel of microbes, including Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study on 4,5-dihydro-1H-pyrazole derivatives identified compounds with potent anti-Gram-positive bacterial activity, with one derivative showing a MIC value of 0.39 μg/mL against tested strains and potent inhibition of B. subtilis and S. aureus DNA gyrase. researchgate.netrsc.org

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Name | Cancer Cell Line | Activity | Reference |

| (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | IC50 = 0.28 µM, induces apoptosis | meddocsonline.org |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung) | Inhibit growth, induce apoptosis | nih.gov |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung) | IC50 = 32 µM at 48h, induces autophagy | mdpi.com |

Table 2: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative Series | Bacterial Strain | Activity | Reference |

| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Staphylococcus aureus | DNA gyrase IC50 = 0.15 µg/mL | nih.gov |

| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Bacillus subtilis | DNA gyrase IC50 = 0.25 µg/mL | nih.gov |

| 4,5-dihydro-1H-pyrazole derivative (Compound 4d) | Gram-positive strains | MIC = 0.39 μg/mL | rsc.org |

| 4,5-dihydro-1H-pyrazole derivative (Compound 4d) | Bacillus subtilis & Staphylococcus aureus | DNA gyrase IC50 = 0.125 μg/mL | rsc.org |

DNA Gyrase Inhibition

A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been synthesized and identified as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov One particular derivative, compound 3k, demonstrated strong inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov This inhibition of DNA gyrase is directly correlated with the observed antibacterial activity, suggesting that this is a primary mechanism through which these compounds exert their effects. nih.gov Docking studies have further elucidated the binding interactions of these derivatives within the active site of the S. aureus DNA gyrase. nih.gov

Table 1: DNA Gyrase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Organism | IC50 (µg/mL) |

| 3k | Staphylococcus aureus | 0.15 nih.gov |

| 3k | Bacillus subtilis | 0.25 nih.gov |

| 3s | Staphylococcus aureus | 3.25 nih.gov |

| 3s | Bacillus subtilis | 1.00 nih.gov |

Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, E. coli)

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria, including clinically relevant species like Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov For instance, certain pyrazole derivatives have shown significant activity against E. coli, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Another study reported on imidazo-pyridine substituted pyrazole derivatives as potent broad-spectrum antibacterial agents, showing efficacy against E. coli, K. pneumoniae, and P. aeruginosa with minimum bactericidal concentrations (MBC) below 1 μg/mL. nih.gov The development of dihydrotriazine substituted pyrazole derivatives has also yielded compounds with potent activity against E. coli strains, with MIC values as low as 1 μg/mL. nih.gov

Antifungal Activity (e.g., Candida albicans)

In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov One synthesized compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, was shown to be effective against both Candida albicans and Candida tropicalis. nih.govnih.gov At a concentration of 1000 ppm, this compound completely eliminated colonies of both fungal species. nih.govnih.gov The minimum inhibitory concentration (MIC) against C. albicans was determined to be 62.5 μg/mL. nih.gov These findings suggest that pyrazole-based compounds could serve as a valuable alternative to conventional azole antifungals, especially in the face of growing resistance. nih.gov

Anti-tubercular Activity

The global health threat of tuberculosis has spurred the search for new and effective treatments, and this compound derivatives have shown potential in this area. nih.govresearchgate.net Several series of pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net For example, certain 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have exhibited significant anti-tubercular activity, with some compounds showing MIC values as low as 0.78 µg/ml. researchgate.net Another study highlighted a fluorinated pyrazole that displayed notable activity against the M. tuberculosis H37Rv strain with an MIC of 6.25 µg/mL. nih.gov

SAR for Antimicrobial Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the pyrazole ring and the carbohydrazide side chain significantly influence their biological activity. For instance, in the case of DNA gyrase inhibitors, the specific substitutions on the N′-benzoyl group were found to be critical for potent activity. nih.gov Similarly, for anti-tubercular pyrazoles, the presence of a p-bromophenyl group at the N1 position was associated with high activity. amazonaws.com The exploration of different aryl substitutions at various positions of the pyrazole scaffold has been a common strategy to enhance antimicrobial effects. nih.gov

Enzyme Inhibition

Beyond their direct antimicrobial actions, this compound derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.

Endoplasmic Reticulum Aminopeptidases (ERAP1/2) Inhibition

Derivatives of this compound have been identified as inhibitors of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2), enzymes that play a critical role in the adaptive immune response by trimming peptides for presentation by MHC class I molecules. uoa.grnih.gov Virtual screening has identified compounds with an (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide scaffold as moderate inhibitors of ERAP1. nih.gov These compounds are characterized by their high lipophilicity. nih.gov Further studies have shown that while some derivatives exhibit moderate inhibition of ERAP1, they may be inactive against ERAP2, and vice versa, indicating the potential for developing selective inhibitors. uoa.gr For example, a pyrazole-carbohydrazide derivative with a 4-hydroxybenzylidene moiety showed an IC₅₀ of 12 µM against ERAP1, while an analog with an indole-based benzylidene group was more potent with an IC₅₀ of 6 µM, likely due to enhanced π-π stacking interactions within the enzyme's hydrophobic pockets.

α-Glucosidase and α-Amylase Inhibition

Derivatives of this compound have been identified as effective inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. By hindering the function of these enzymes, these compounds can help regulate post-meal blood sugar levels, offering a potential therapeutic strategy for managing type 2 diabetes. nih.gov

A study investigating two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), revealed potent inhibition of both α-glucosidase and α-amylase. nih.gov Pyz-1 demonstrated an IC₅₀ value of 75.62 ± 0.56 µM for α-glucosidase and 120.2 ± 0.68 µM for α-amylase, while Pyz-2 showed IC₅₀ values of 95.85 ± 0.92 µM and 119.3 ± 0.75 µM, respectively. nih.gov These results are comparable to the standard drug, Acarbose, which has IC₅₀ values of 72.58 ± 0.68 µM for α-glucosidase and 115.6 ± 0.574 µM for α-amylase. nih.gov

Another derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), exhibited moderate inhibitory activity against both enzymes, with IC₅₀ values of 310.57 ± 2.67 µM for α-glucosidase and 182.19 ± 3.20 µM for α-amylase. tandfonline.comresearchgate.net Interestingly, both in vitro and in silico studies suggested that E-BMPC is a more effective inhibitor of α-amylase than α-glucosidase. tandfonline.comresearchgate.net

The structural features of these molecules play a crucial role in their inhibitory activity. Research has shown that the hydrazide moiety can interact with the active site of α-glucosidase, leading to its inhibition. researchgate.net Furthermore, the presence of specific substituents on the pyrazole ring can enhance the inhibitory potency.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 120.2 ± 0.68 | nih.gov |

| Pyz-2 | 95.85 ± 0.92 | 119.3 ± 0.75 | nih.gov |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 | nih.gov |

| E-BMPC | 310.57 ± 2.67 | 182.19 ± 3.20 | tandfonline.comresearchgate.net |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. Consequently, inhibiting XO is a primary therapeutic target for these conditions. nih.gov Several this compound derivatives have demonstrated significant XO inhibitory activity.

In one study, two pyrazole derivatives, Pyz-1 and Pyz-2, exhibited remarkable inhibitory ability against xanthine oxidase, with IC₅₀ values of 24.32 ± 0.78 µM and 10.75 ± 0.54 µM, respectively. nih.gov Another series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives were also identified as potent XO inhibitors, with compounds 2b and 2m showing IC₅₀ values of 9.32 ± 0.45 µM and 10.03 ± 0.43 µM. nih.gov

Furthermore, a series of 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole analogues were evaluated for their XO inhibitory activity, with one compound emerging as a potent inhibitor with an IC₅₀ value of 5.3 μM. nih.gov Pyrazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been investigated, with one compound showing good XO inhibition with an IC₅₀ value of 72.4 µM. nih.gov These findings highlight the potential of pyrazole-carbohydrazide derivatives as a source for developing new anti-hyperuricemia agents.

| Compound | Xanthine Oxidase IC₅₀ (µM) | Reference |

|---|---|---|

| Pyz-1 | 24.32 ± 0.78 | nih.gov |

| Pyz-2 | 10.75 ± 0.54 | nih.gov |

| Compound 2b | 9.32 ± 0.45 | nih.gov |

| Compound 2m | 10.03 ± 0.43 | nih.gov |

| 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole analogue | 5.3 | nih.gov |

| Pyrazole-based 1,3,4-oxadiazole derivative | 72.4 | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. Derivatives of this compound have demonstrated notable antioxidant properties.

In a study evaluating the antioxidant potential of pyrazole derivatives, compounds Pyz-1 and Pyz-2 showed considerable antioxidant and radical scavenging abilities. nih.gov Another investigation of newly synthesized 5-aminopyrazole derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay revealed that compounds 4b and 4c had the best antioxidant activity, with values of 27.65% and 15.47%, respectively. nih.gov

Furthermore, a series of dihydropyrazole-carbohydrazide derivatives exhibited antioxidant activity comparable to that of ascorbic acid. mdpi.com Research on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-ones also indicated acceptable antioxidant activity in DPPH radical scavenging, reducing power, and DNA protection assays. researchgate.net These findings underscore the potential of these compounds as therapeutic agents to combat oxidative stress-related conditions.

| Compound/Series | Antioxidant Activity Finding | Reference |

|---|---|---|

| Pyz-1 and Pyz-2 | Considerable antioxidant and radical scavenger abilities. | nih.gov |

| Compound 4b | 27.65% DPPH radical scavenging activity. | nih.gov |

| Compound 4c | 15.47% DPPH radical scavenging activity. | nih.gov |

| Dihydropyrazole-carbohydrazide derivatives | Antioxidant activity similar to ascorbic acid. | mdpi.com |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-ones | Acceptable antioxidant activity in DPPH, reducing power, and DNA protection assays. | researchgate.net |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some this compound derivatives showing particularly promising results. nih.govnih.gov

For instance, a series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. nih.gov Compound 3k from this series exhibited anti-inflammatory effects comparable to the standard drug indomethacin. nih.gov In another study, a series of 1,3,4-trisubstituted pyrazole derivatives were screened, and compound 5a showed excellent anti-inflammatory activity with over 84.2% inhibition in the carrageenan-induced paw edema model, which was comparable to diclofenac (B195802) (86.72%). nih.gov

Furthermore, a novel pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (8d), demonstrated optimal anti-inflammatory activity, comparable to diclofenac sodium and celecoxib (B62257). nih.gov The diverse structural modifications of the this compound scaffold offer a promising avenue for the development of new and effective anti-inflammatory drugs. mdpi.com

| Compound/Series | Anti-inflammatory Activity Finding | Reference |

|---|---|---|

| Compound 3k | Anti-inflammatory activity comparable to indomethacin. | nih.gov |

| Compound 5a | Excellent anti-inflammatory activity (≥84.2% inhibition). | nih.gov |

| Compound 8d | Optimal anti-inflammatory activity comparable to diclofenac sodium and celecoxib. | nih.gov |

Analgesic Activity

Closely linked to their anti-inflammatory effects, many this compound derivatives also exhibit significant analgesic properties. nih.gov The search for new pain-relieving medications with fewer side effects than existing drugs is a major focus of pharmaceutical research.

A derivative of 1H-pyrazole-4-carbohydrazide, the 4-dimethylaminephenyl derivative (17), showed antinociceptive activity eleven times more potent than dipyrone, a commonly used analgesic. nih.gov Another study on novel [1-(3-(5-chloro-2-hydroxy phenyl)-5-aryl-4,5-dihydro pyrazol-1-yl] ethanone (B97240) derivatives found that all the synthesized compounds displayed significant analgesic activity in the acetic acid-induced writhing inhibition test when compared to the standard drug. ijnrd.org

The analgesic potential of these compounds, often in conjunction with their anti-inflammatory properties, makes them attractive candidates for the development of dual-action therapeutic agents for pain and inflammation.

Anticonvulsant Activity

Epilepsy and other seizure disorders affect millions worldwide, and the need for more effective and safer anticonvulsant drugs remains. Certain this compound derivatives have shown promise in preclinical models of convulsions. nih.gov

One study investigated N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides and found that an aryl derivative, 5a, was active against both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. scispace.com Another study reported that a 4-dimethylaminephenyl derivative of 1H-pyrazole-4-carbohydrazide showed anticonvulsant activity. researchgate.net

Furthermore, a series of 4-(aryl/substituted aryl)-1-(un-substituted/aryl/substituted aryl)-3-phenyl-1-H pyrazoles significantly reduced electroshock-induced convulsions, with the replacement of the 1-H of the pyrazole with a phenyl or substituted phenyl group increasing the anticonvulsant activity. rjpdft.com These findings suggest that the this compound scaffold is a valuable template for designing new anticonvulsant agents.

Antidepressant Activity

Depression is a widespread and debilitating mental health condition, and current antidepressant medications have limitations in terms of efficacy and side effects. Research into novel antidepressant compounds has identified this compound derivatives as a potential new class of drugs. nih.gov

A series of novel pyrazolone (B3327878) derivatives were synthesized and evaluated for their antidepressant activity. bdpsjournal.org Two compounds, (Z)-1-(2-naphthoyl)-4-(2-(2,4-dimethylphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4f) and (Z)-1-(2-naphthoyl)-4-(2-(2,4-dichlorophenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4g), were found to be more effective than the standard drug imipramine (B1671792) in reducing immobility time in both the forced swim test and tail suspension test in mice. bdpsjournal.org These tests are common preclinical models for assessing antidepressant potential.

The study also noted that the presence of electron-releasing groups (methyl) and electron-withdrawing groups (chlorine) on the aromatic rings of these derivatives significantly enhanced their antidepressant activity. bdpsjournal.org These results highlight the therapeutic potential of this compound derivatives in the treatment of depression.

Antiparasitic Activity (e.g., Antimalarial, Trypanocidal, Leishmanicidal)

The pyrazole carbohydrazide scaffold has been a focal point in the search for new antiparasitic agents, with various derivatives demonstrating notable activity against a range of parasites, including those responsible for malaria, Chagas disease, and leishmaniasis. sci-hub.ruijnrd.org

Trypanocidal Activity:

Research into the trypanocidal effects of pyrazole derivatives has yielded promising candidates. A series of 4-carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Current time information in Bangalore, IN.researchgate.netglobalresearchonline.net These compounds were tested against both the trypomastigote and intracellular amastigote forms of the parasite. Current time information in Bangalore, IN.globalresearchonline.net

The study highlighted the critical role of the substituent at the C-6 position of the pyrazolo[3,4-b]pyridine ring. Current time information in Bangalore, IN.globalresearchonline.net Modifications at this position led to significant changes in stereoelectronic and lipophilic properties, which in turn affected the trypanocidal activity. Current time information in Bangalore, IN. For instance, the derivative 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide showed activity against the trypomastigote form but not the amastigote form. globalresearchonline.net In contrast, the 6-phenyl derivative was active against the amastigote form, with an IC₅₀ value of 10.47 μM. globalresearchonline.net However, substituting with a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, resulted in a loss of activity. globalresearchonline.netnih.gov These findings suggest that the stereoelectronic and physicochemical parameters of the substituents are crucial for the biological activity against T. cruzi. Current time information in Bangalore, IN.

Table 1: In Vitro Trypanocidal Activity of 1H-Pyrazolo[3,4-b]pyridine-4-carbohydrazide Derivatives

| Compound | Substituent at C-6 | Activity vs. Trypomastigotes | Activity vs. Amastigotes (IC₅₀) |

|---|---|---|---|

| 4a | CH₃ | Active | Not Active |

| 4b | Phenyl | Active | 10.47 µM |

| 4c | CF₃ | Not Active | Not Determined |

Data sourced from An Acad Bras Cienc (2016) 88 (4). Current time information in Bangalore, IN.

Leishmanicidal Activity:

Derivatives of 1H-pyrazole-4-carbohydrazide have demonstrated significant leishmanicidal activity. sci-hub.ruresearchgate.net One series of 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzylidene)-hydrazides showed marked activity against Leishmania amazonensis. sci-hub.ru Further studies confirmed the potential of this scaffold, with reports identifying (Z)-N'-(4-nitrobenzylidene)-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide as a particularly active compound against L. amazonensis, L. chagasi, and L. braziliensis. amazonaws.com The treatment of L. amazonensis-infected mice with pyrazole carbohydrazide derivatives has been shown to control the development of cutaneous lesions and the dissemination of parasites. The addition of a sulfonamide group to the pyrazole structure has also been explored to enhance antileishmanial activity. mdpi.com

Antimalarial Activity:

The carbohydrazide moiety attached to a pyrazole ring has also been investigated for its potential against malaria. sci-hub.ru Specifically, the 4-hydroxyphenyl derivative of 1H-pyrazole-4-carbohydrazide has been identified as having potential antimalarial properties, with its proposed mechanism of action being the inhibition of Plasmodium falciparum cysteine protease. sci-hub.ru

Neuroprotective Activity

The pyrazole nucleus is a structural component found in a variety of compounds that exhibit a wide spectrum of biological activities, including neuroprotective properties. amazonaws.com Several studies have explored the potential of pyrazole-containing molecules in the context of neurodegenerative diseases. For instance, certain 4,5-dihydro-1H-pyrazole derivatives have been evaluated in in vitro assays, demonstrating neuroprotective activity ranging from 15% to 40% in an N-methyl-D-aspartate (NMDA) toxicity model. nih.gov Additionally, curcuminoid pyrazole has been noted for its potential in inhibiting the aggregation of neurotoxic proteins associated with Parkinson's disease. globalresearchonline.net

However, while the general class of pyrazole derivatives shows promise for neuroprotection, specific research focusing on the neuroprotective activity of this compound derivatives is not extensively documented in the reviewed literature. Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have primarily focused on their anticancer properties rather than their effects on neuronal cells. nih.govamazonaws.com Preliminary investigations on some analogs of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate suggest they might protect neuronal cells from oxidative stress, but detailed studies are required to substantiate these findings.

Mechanistic Investigations of Biological Action

Interaction with Cellular Signaling Pathways

Derivatives of 1H-pyrazole-5-carbohydrazide have been shown to interact with and modulate various cellular signaling pathways, which are fundamental to their observed biological activities, particularly their anticancer effects. While the precise mechanisms are often complex and dependent on the specific derivative and cellular context, general patterns of interaction have emerged.

These compounds are believed to influence signaling pathways related to cell proliferation and apoptosis. For instance, certain derivatives can modulate the activity of receptors on the cell surface, thereby altering downstream signal transduction. One notable example involves a copper complex of a salicylaldehyde (B1680747) pyrazole (B372694) hydrazone derivative, specifically (E)-N′-(2-hydroxybenzylidene)-1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide (Cu-15). This complex has been found to up-regulate the protein level of integrin β4 in vascular endothelial cells. acs.orgcambridge.org This interaction with integrin signaling is significant as it can trigger apoptosis, demonstrating a potential pathway through which these compounds can inhibit angiogenesis. acs.orgcambridge.org

Furthermore, the anti-inflammatory properties of some pyrazole derivatives suggest their ability to interfere with inflammatory signaling pathways, potentially by modulating the activity of key enzymes within these cascades. The modulation of these signaling pathways is a critical aspect of the therapeutic potential of this compound derivatives.

Enzyme Inhibition Mechanisms

A primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of specific enzymes. This inhibition can occur through binding to the active site or an allosteric site on the enzyme, which prevents the binding of the natural substrate and subsequent catalytic activity.

One significant area of investigation is the antibacterial activity of these compounds, which has been linked to the inhibition of DNA gyrase. For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been identified as potent inhibitors of DNA gyrase in Staphylococcus aureus and Bacillus subtilis. plos.orgresearchgate.net The inhibition of this essential bacterial enzyme disrupts DNA replication and leads to bacterial cell death.

In the realm of metabolic diseases, derivatives such as (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. tandfonline.com This suggests a potential application in managing hyperglycemia.